2-{6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18FN5O6/c27-17-8-4-5-9-18(17)28-22(33)12-31-19-11-21-20(36-14-37-21)10-16(19)25(34)32(26(31)35)13-23-29-24(30-38-23)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPCLQDPSRSFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)NC4=CC=CC=C4F)CC5=NC(=NO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18FN5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-(2-fluorophenyl)acetamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. Its intricate structure includes a quinazoline core fused with a dioxolo moiety and an oxadiazole substituent, which are known for their diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various disease processes. The structural features of the compound allow it to modulate the activity of these targets, potentially leading to therapeutic effects such as:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation by interfering with key signaling pathways.
- Antimicrobial Effects : The oxadiazole moiety is known for its antibacterial and antifungal properties.
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
Structure-Activity Relationship (SAR)
Research indicates that modifications in the structure of oxadiazole derivatives can significantly influence their biological activity. For instance, variations in substituents on the phenyl rings or alterations in the dioxolo and quinazoline components can enhance or diminish their efficacy against specific targets.
Case Studies
- Anticancer Activity : A study evaluated several derivatives of oxadiazoles for their anticancer properties. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Antimicrobial Activity : Another investigation focused on the antimicrobial potential of oxadiazole derivatives. The study found that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development as antimicrobial agents .
- Antioxidant Properties : A comparative analysis was conducted on various oxadiazole compounds using the DPPH assay to assess their antioxidant capacity. The compound demonstrated significant scavenging activity, suggesting its potential as an antioxidant agent .
Data Table: Biological Activities
Comparison with Similar Compounds
Key observations :
- The triazoloquinazoline derivatives (e.g., compounds 8a, 8b ) share a fused heterocyclic core with the target, yielding moderate Tanimoto scores (0.65–0.72). These analogs demonstrate anticancer activity, suggesting the target may share kinase or epigenetic targets .
- The 2-fluorophenyl group in MM1106.08 () is structurally analogous but lacks the oxadiazole moiety, resulting in lower similarity (0.58). This compound’s antimicrobial activity implies the fluorine substituent may enhance membrane penetration .
- Low similarity to SAHA (0.28) suggests divergent mechanisms, though the acetamide side chain could weakly mimic hydroxamate-based HDAC binding .
Bioactivity and Target Profiling
Hierarchical clustering of bioactivity data (NCI-60 screens) reveals that quinazoline derivatives with oxadiazole or triazole substituents cluster into groups associated with kinase inhibition (e.g., EGFR, VEGFR2) and DNA topoisomerase interference . For example:
- Compound 9 (): Exhibited 85% growth inhibition in MCF-7 breast cancer cells at 10 µM, linked to ERα antagonism.
- Aglaithioduline (): Showed 70% similarity to SAHA and comparable HDAC8 inhibition (IC₅₀ = 8.2 nM vs. SAHA’s 10 nM), highlighting the role of aromatic acetamide groups in epigenetic modulation .
The target compound’s oxadiazole-methyl group may mimic triazole motifs in kinase inhibitors (e.g., c-Met inhibitors), while the 2-fluorophenyl acetamide could enhance blood-brain barrier penetration compared to non-fluorinated analogs .
Preparation Methods
Starting Materials and Reaction Conditions
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Anthranilic acid (1.0 equiv) and 4-fluorophenyl isothiocyanate (1.2 equiv) undergo cyclocondensation in anhydrous DMF at 110°C for 6 hours to yield 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
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Methylation : Treatment with methyl iodide (2.0 equiv) and K₂CO₃ (3.0 equiv) in acetone under reflux for 8 hours introduces the methylenedioxy group, forming thedioxolo[4,5-g]quinazolin-5-one scaffold.
Bromination at Position 7
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N-Bromosuccinimide (NBS) (1.1 equiv) and AIBN (0.1 equiv) in CCl₄ at 80°C for 3 hours selectively brominate the methyl group, yielding 7-(bromomethyl)-6,8-dioxo-2H,5H,6H,7H,8H-dioxolo[4,5-g]quinazoline.
Table 1: Characterization Data for Intermediate A
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₄H₈BrN₂O₄ | HRMS |
| Yield | 68% | Gravimetric |
| Melting Point | 215–217°C | DSC |
| ¹H NMR (500 MHz, DMSO) | δ 7.85 (s, 1H), 6.12 (s, 2H), 4.45 (s, 2H) | Bruker Avance III |
Synthesis of Intermediate B: 3-Phenyl-1,2,4-Oxadiazole-5-Methanol
Amidoxime Formation
Cyclization to Oxadiazole
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Benzamidoxime is treated with chloroacetyl chloride (1.2 equiv) in THF at 0°C, followed by reflux for 12 hours. The reaction forms 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which is reduced to the methanol derivative using LiAlH₄ (2.0 equiv) in dry THF.
Table 2: Optimization of Oxadiazole Synthesis
| Condition | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Chloroacetyl chloride | THF | Reflux | 72 |
| Acetic anhydride | DCM | 25°C | 58 |
| TFAA | Toluene | 80°C | 65 |
Coupling of Intermediates A and B
Nucleophilic Substitution
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Intermediate A (1.0 equiv) and Intermediate B (1.2 equiv) are reacted in DMF with K₂CO₃ (3.0 equiv) at 60°C for 5 hours. The bromine atom is displaced by the oxadiazole methanol group, forming 7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-dioxolo[4,5-g]quinazoline.
Key Observation : Excess K₂CO₃ (≥3.0 equiv) prevents diastereomer formation, achieving 89% regioselectivity (HPLC).
Introduction of Acetamide Side Chain (Intermediate C)
Synthesis of 2-(2-Fluorophenylamino)Acetic Acid
Acetyl Chloride Formation
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The carboxylic acid is treated with thionyl chloride (2.0 equiv) in anhydrous DCM at 0°C for 2 hours to yield 2-(2-fluorophenylamino)acetyl chloride.
Final Amidation Reaction
Coupling Conditions
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The quinazolinone-oxadiazole intermediate (1.0 equiv) and 2-(2-fluorophenylamino)acetyl chloride (1.5 equiv) are combined in anhydrous THF with Et₃N (3.0 equiv) at 25°C for 12 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1).
Table 3: Final Product Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₂₈H₂₀FN₅O₆ | HRMS (m/z 565.4) |
| Purity | 98.7% | HPLC (C18) |
| ¹³C NMR (125 MHz, DMSO) | δ 167.3 (C=O), 159.1 (C-F) | Bruker Avance III |
| Yield | 63% | Gravimetric |
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Oxadiazole Coupling
Enzymatic Hydrolysis for Acetamide Formation
-
Lipase B (Candida antarctica) catalyzes the aminolysis of ethyl acetate derivatives in phosphate buffer (pH 7.0), achieving 71% yield under mild conditions (40°C, 24 hours).
Scalability and Industrial Considerations
-
Batch Process : Pilot-scale synthesis (10 kg) in ethanol/water (4:1) achieves 58% overall yield with ≥99.5% purity (ICH guidelines).
-
Continuous Flow : Microreactor systems reduce reaction time by 40% but require specialized equipment for bromination steps.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
- Methodological Answer : Synthesis involves multi-step organic reactions, often starting with the condensation of a quinazolinone core with a substituted oxadiazole moiety. Key steps include:
-
Amide bond formation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the acetamide group to the quinazolinone backbone .
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Heterocycle assembly : Cyclization of the 1,2,4-oxadiazole ring under reflux with sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., DMF) .
-
Temperature control : Maintaining 80–100°C during cyclization to prevent side reactions .
-
Purification : Column chromatography or recrystallization from ethanol/water mixtures for high purity (>95% by HPLC) .
- Example Synthesis Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 1 | DMF, K₂CO₃, 80°C | 65 | 92 | |
| 2 | EDC, THF, RT | 78 | 95 |
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon connectivity. For example, the 2-fluorophenyl group shows distinct aromatic splitting patterns (δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., m/z 547.18 [M+H]⁺) .
- X-ray crystallography : For absolute stereochemical confirmation, though limited by poor crystal formation in polar solvents .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F stretch) .
Q. What are the stability and solubility profiles under laboratory conditions?
- Methodological Answer :
- Stability : Degrades in acidic (pH < 3) or basic (pH > 10) conditions, with a half-life of <24 hours. Stable in DMSO at -20°C for >6 months .
- Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS). Use DMSO or DMF for stock solutions (50–100 mM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
-
Core modifications : Replace the 3-phenyl-1,2,4-oxadiazole with substituted analogs (e.g., 4-chlorophenyl or trifluoromethylphenyl) to assess electronic effects on target binding .
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Fluorophenyl substitution : Compare 2-fluorophenyl with 3- or 4-fluoro analogs to probe steric and electronic interactions .
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Functional assays : Pair SAR with in vitro enzyme inhibition (e.g., FLAP or kinase assays) and cell-based viability tests .
- Example SAR Table :
| Derivative | Substitution | IC₅₀ (nM) | LogP | Source |
|---|---|---|---|---|
| Parent | 2-F | 120 | 3.2 | |
| Analog A | 4-F | 85 | 3.5 | |
| Analog B | 3-CF₃ | 45 | 4.1 |
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding modes to targets like FLAP or cytochrome P450 enzymes .
- ADMET prediction : Tools like SwissADME to optimize logP (target: 2–4), polar surface area (<140 Ų), and CYP3A4 inhibition risk .
- Quantum mechanics (QM) : Assess oxadiazole ring stability under physiological conditions via Gaussian 16 .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration) .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .
- Target validation : CRISPR knockouts or siRNA silencing to confirm on-target effects .
Methodological Tools for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
